![molecular formula C14H24N2O4 B2876477 O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate CAS No. 1341035-13-9](/img/structure/B2876477.png)

O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

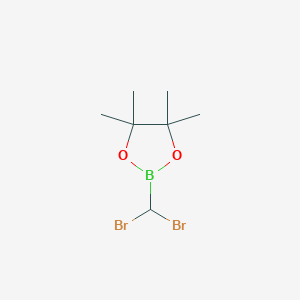

O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate is a chemical compound with the CAS Number: 1341035-13-9 . It has a molecular formula of C14H24N2O4 and a molecular weight of 284.3514 g/mol . The IUPAC name for this compound is 2-(tert-butyl) 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H26N2O4/c1-5-20-12(18)11-8-16-7-6-15(11)9-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3 . This code provides a unique representation of the molecular structure.Scientific Research Applications

Environmental Impact and Biodegradation

Oxygenates like O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate are commonly added to gasoline to enhance combustion efficiency. However, their widespread use has led to environmental concerns due to their presence in groundwater and surface waters, primarily in the USA. These compounds are notable for their water solubility and mobility, creating long pollution plumes in aquifers impacted by gasoline releases. Recent studies have focused on the microbial degradation of these compounds, with significant advances in understanding the microbiology behind the degradation of MTBE and other oxygenated gasoline additives. This research is crucial for developing biological treatments for water contaminated with such oxygenates (Fayolle, Vandecasteele, & Monot, 2001).

Synthesis and Molecular Structure

The compound has been synthesized as a cyclic amino acid ester and characterized using various spectroscopic techniques. The crystal structure of this compound has been determined, revealing its bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring. This structural analysis is vital for understanding the compound's chemical properties and potential applications (Moriguchi et al., 2014).

Catalytic Applications

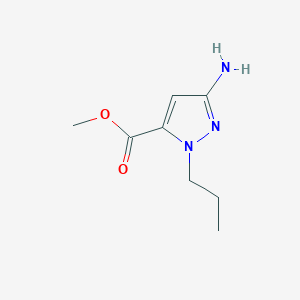

In the field of catalysis, studies have examined the [3+2] cycloaddition reactions involving methylenelactams and nitrones. These reactions produce 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, demonstrating the compound's potential in synthetic organic chemistry. Such reactions are crucial for creating complex molecular structures used in various chemical applications (Chiaroni et al., 2000).

Conformational Analysis in Peptide Synthesis

Spirolactams, closely related to O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate, have been studied as conformationally restricted pseudopeptides. These compounds are synthesized for use in peptide synthesis as constrained surrogates for dipeptides. Their conformational properties have been analyzed using NMR experiments and molecular modeling, highlighting their potential as mimetics in peptide research (Fernandez et al., 2002).

Safety and Hazards

properties

IUPAC Name |

2-O-tert-butyl 5-O-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-5-19-11(17)10-6-15-7-14(10)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASKQASZGABQFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC12CN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)

![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)

![N-(4-bromophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2876406.png)

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B2876407.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2876409.png)

![2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid](/img/structure/B2876411.png)

![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)

![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)